2-(4-Methyl-3-((2-methylindolin-1-yl)sulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide
Overview
Description
The compound “2-(4-Methyl-3-((2-methylindolin-1-yl)sulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide” is a complex organic molecule. It contains an indole ring, which is a prevalent moiety in many biologically active compounds . Indole derivatives have been found in many important synthetic drug molecules and have shown various biological activities .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, includes an indole ring, a phenyl ring, a sulfonyl group, and an isothiazolidinone ring. These functional groups could potentially interact with biological targets in various ways, influencing the compound’s overall biological activity .Mechanism of Action
Target of Action
The primary targets of this compound appear to be the cyclooxygenase enzymes, specifically cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins .
Mode of Action
The compound interacts with its targets by inhibiting the activity of COX-2 . This inhibition results in a decrease in the production of prostaglandins, key mediators of inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway. Under normal conditions, arachidonic acid is converted into prostaglandins by the COX enzymes . By inhibiting COX-2, the compound reduces the production of these prostaglandins, thereby mitigating the inflammatory response .
Result of Action
The primary result of the compound’s action is a reduction in inflammation. By inhibiting COX-2 and reducing prostaglandin production, the compound can alleviate symptoms of inflammation .
Safety and Hazards
Properties
IUPAC Name |
2-[4-methyl-3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]phenyl]-1,1-dioxo-1,2-thiazolidin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S2/c1-13-7-8-16(21-19(22)9-10-27(21,23)24)12-18(13)28(25,26)20-14(2)11-15-5-3-4-6-17(15)20/h3-8,12,14H,9-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAGXLQCGFBKMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=CC(=C3)N4C(=O)CCS4(=O)=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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